1-(2,4-Dichlorophenyl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

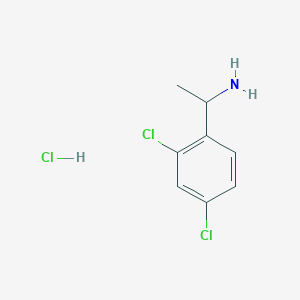

1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is a derivative of ethanamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)ethanamine hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,4-dichlorophenyl)ethanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,4-Dichlorophenyl)ethanamine

- 1-(2,4-Dichlorophenyl)ethanone

- 1-(2,4-Dichlorophenyl)ethanol

Uniqueness

1-(2,4-Dichlorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its hydrochloride salt form. This gives it distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.

Biological Activity

1-(2,4-Dichlorophenyl)ethanamine hydrochloride, also known as (R)-1-(2,4-dichlorophenyl)ethanamine hydrochloride, is a synthetic compound with notable biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉Cl₂N

- Molecular Weight : Approximately 226.53 g/mol

- Appearance : White to yellow solid

- Solubility : Soluble in water

The compound features a dichlorophenyl group attached to an ethanamine backbone, which contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

This compound has been studied primarily for its interactions with neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders and other neurological conditions. Here are key areas of biological activity:

- Neurotransmitter Interaction : The compound is believed to influence serotonin and norepinephrine pathways, which are critical in mood regulation and depression treatment.

- Receptor Binding : Preliminary studies indicate that it may act as a ligand for various receptors, potentially impacting enzyme inhibition and receptor targeting.

- Antimicrobial Properties : Some research indicates possible antimicrobial effects, although detailed mechanisms remain under investigation.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may function similarly to related compounds. For instance:

- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : A structurally similar compound has been identified as an inhibitor of PNMT, which plays a role in catecholamine biosynthesis. This inhibition could lead to decreased epinephrine levels in the body .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Interaction | Influences serotonin and norepinephrine pathways |

| Receptor Binding | Potential ligand for various receptors |

| Antimicrobial Properties | Indications of antimicrobial activity |

| Enzyme Inhibition | Possible inhibition of PNMT affecting catecholamine synthesis |

Case Study Examples

- Neuropharmacological Studies : In vitro studies have shown that this compound may alter receptor binding profiles related to serotonin and norepinephrine systems. These findings suggest its potential as a lead compound in developing antidepressants.

- Antimicrobial Research : Initial studies have indicated that the compound exhibits antimicrobial properties against certain bacterial strains, although further investigation is required to understand the underlying mechanisms.

Applications and Future Research Directions

The unique biological profile of this compound makes it a candidate for further research in various therapeutic areas:

- Pharmaceutical Development : Its potential as an antidepressant or mood stabilizer warrants further exploration.

- Antimicrobial Agents : Investigating its efficacy against bacterial infections could lead to new treatments.

- Drug Discovery : Ongoing studies may focus on synthesizing derivatives that enhance its pharmacokinetic properties.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGHOINUDXICQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.